N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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Overview
Description
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that features an indole and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyridazinone moiety can be synthesized through the reaction of hydrazine with diketones or ketoesters . The final step involves coupling the indole and pyridazinone intermediates through an acylation reaction using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the coupling step .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazine derivatives.
Substitution: Both the indole and pyridazinone moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted indole and pyridazinone derivatives.
Scientific Research Applications
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole and pyridazinone derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is not fully understood. it is believed to interact with various molecular targets including enzymes and receptors involved in biological pathways. The indole moiety is known to interact with serotonin receptors, while the pyridazinone moiety may interact with enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole moiety.
Acebutolol: A beta-blocker with a similar acetamide moiety.
Perindopril: An ACE inhibitor with a similar pyridazinone moiety.
Uniqueness
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its combination of indole and pyridazinone moieties, which are both known for their bioactivity. This combination may result in synergistic effects that enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C24H24N4O2/c1-17(2)15-27-14-13-19-21(9-6-10-22(19)27)25-23(29)16-28-24(30)12-11-20(26-28)18-7-4-3-5-8-18/h3-14,17H,15-16H2,1-2H3,(H,25,29) |
InChI Key |
RHYJDHMBAGJLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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